A-887826-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

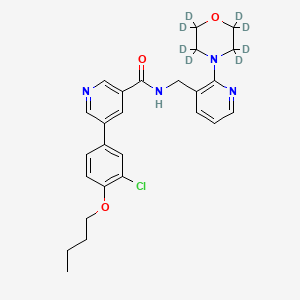

A-887826-d8, also known as this compound, is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 489.042. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of A-887826-d8 is the Nav1.8 sodium channel . This channel is a voltage-dependent sodium channel that is prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons .

Mode of Action

This compound acts as a potent and voltage-dependent blocker of the Nav1.8 sodium channel . It inhibits the Nav1.8 sodium channel in a state-dependent fashion, with stronger inhibition occurring when the channels are in an inactivated state . Interestingly, this compound exhibits a property known as “reverse use-dependence”, whereby inhibition is relieved by repetitive short depolarizations .

Biochemical Pathways

The Nav1.8 sodium channel plays a crucial role in the generation and propagation of action potential . By blocking this channel, this compound can suppress evoked action potential firing when dorsal root ganglion (DRG) neurons are held at depolarized potentials .

Result of Action

The blockade of Nav1.8 sodium channels by this compound leads to the attenuation of neuropathic tactile allodynia

Action Environment

The efficacy of this compound is influenced by physiological conditions such as resting potentials and temperatures . For instance, the compound’s inhibition of Nav1.8 channels exhibits strong “reverse use dependence” when studied with physiological resting potentials and physiological temperatures . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological state of the neurons and the broader physiological environment.

Biologische Aktivität

A-887826-d8 is a potent and selective voltage-dependent blocker of the Nav1.8 sodium channel, which plays a crucial role in pain signaling pathways. This compound has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C26H29ClN4O3

- Molecular Weight : 489.042 g/mol

- Purity : Typically ≥95%

This compound primarily targets the Nav1.8 sodium channel , which is predominantly expressed in primary sensory neurons involved in pain perception. The compound acts as a potent and voltage-dependent blocker , with an IC50 value of approximately 11 nM in recombinant human Nav1.8 channels .

Key Mechanistic Insights:

- Blockade Effect : this compound effectively inhibits the generation and propagation of action potentials by blocking Nav1.8 channels, thereby reducing neuronal excitability and attenuating neuropathic tactile allodynia .

- Reverse Use Dependence : Unlike many sodium channel blockers that exhibit enhanced inhibition with repetitive activation (use-dependent inhibition), this compound demonstrates a unique property known as reverse use dependence . This means that its inhibitory effect is relieved during repetitive depolarizations, which may be beneficial during physiological firing conditions .

Efficacy in Pain Models

Research has demonstrated that this compound significantly reduces tactile allodynia in various neuropathic pain models, particularly in rats. The compound's effectiveness is attributed to its ability to selectively block Nav1.8 channels without significantly affecting other sodium channels like Nav1.2 and Nav1.7, making it a promising candidate for pain management therapies .

Case Studies and Experimental Results

-

Inhibition Characteristics :

- In studies involving human Nav1.8 channels expressed in cell lines, this compound inhibited peak sodium current to approximately 41% of control values at a concentration of 30 nM after one minute of application .

- In contrast, another Nav1.8 inhibitor, A-803467, required a higher concentration (100 nM) to achieve similar levels of inhibition (52% of control) .

-

Voltage-Dependent Inhibition :

- This compound exhibits voltage-dependent inhibition characteristics, effectively blocking tetrodotoxin-resistant (TTX-R) sodium currents from small diameter rat dorsal root ganglion (DRG) neurons with an IC50 of 8 nM .

- It also shifts the mid-point of voltage-dependent inactivation by approximately 4 mV without affecting activation thresholds, indicating its selective inhibitory profile on Nav1.8 channels .

- Impact on Action Potentials :

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Target Channel | Nav1.8 Sodium Channel |

| IC50 (Human Nav1.8) | 11 nM |

| IC50 (TTX-R Na+ currents) | 8 nM |

| Inhibition Type | Voltage-dependent; exhibits reverse use dependence |

| Effect on Tactile Allodynia | Significant reduction in neuropathic pain models |

| Species Tested | Rat models |

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Chemical Name : 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridine carboxamide

- Molecular Weight : 480.99 g/mol

- CAS Number : 1266212-81-0

- Purity : ≥97%

- IC50 : 11 nM for Na(v)1.8 channels

Efficacy in Neuropathic Pain Models

A study conducted by Zhang et al. (2010) demonstrated that A-887826 significantly attenuated tactile allodynia in rat models of neuropathic pain. The compound exhibited a strong voltage-dependent block of tetrodotoxin-resistant sodium currents, with an IC50 value of 8 nM in small diameter dorsal root ganglion (DRG) neurons .

Use-Dependent Inhibition Properties

Recent findings highlight an unusual characteristic of A-887826: it exhibits "reverse use dependence." This means that the inhibition of Na(v)1.8 channels is relieved by repeated short depolarizations, which could be beneficial in physiological conditions where neurons fire repetitively . This property distinguishes A-887826 from other sodium channel blockers and suggests a unique mechanism that could be advantageous for pain relief without excessive inhibition during normal neuronal activity.

Data Table: Comparative Potency of A-887826

| Sodium Channel Type | IC50 (nM) | Relative Potency |

|---|---|---|

| Na(v)1.8 | 11 | Reference |

| Na(v)1.2 | ~30 | 3-fold less potent |

| Na(v)1.7 | ~110 | 10-fold less potent |

| Na(v)1.5 | >300 | >30-fold less potent |

Case Study 1: Chronic Pain Management

In a controlled study involving rats with induced neuropathic pain, A-887826 was administered orally. The results indicated a significant reduction in mechanical allodynia compared to control groups, suggesting its effectiveness as a treatment option for chronic pain conditions associated with nerve injury .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic aspects of A-887826's action on DRG neurons. The study found that at a concentration of 100 nM, A-887826 shifted the mid-point of voltage-dependent inactivation of TTX-R currents by approximately 4 mV without affecting activation thresholds . This indicates that A-887826 not only blocks sodium currents but also alters channel kinetics, which may contribute to its analgesic effects.

Eigenschaften

IUPAC Name |

5-(4-butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)/i9D2,10D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJGFWKHSMUKFO-YPGVYFNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C2=C(C=CC=N2)CNC(=O)C3=CN=CC(=C3)C4=CC(=C(C=C4)OCCCC)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.